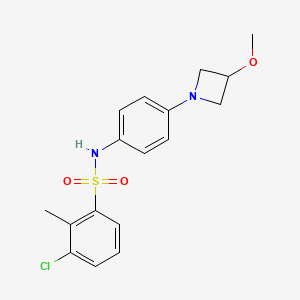

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 3-chloro-2-methylphenyl core linked to a 4-(3-methoxyazetidin-1-yl)phenyl substituent via a sulfonamide bridge.

Properties

IUPAC Name |

3-chloro-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3S/c1-12-16(18)4-3-5-17(12)24(21,22)19-13-6-8-14(9-7-13)20-10-15(11-20)23-2/h3-9,15,19H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNYXPBFRMIECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the sulfonamide group. One common synthetic route might involve:

Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Methoxy Group: This step involves the methylation of the azetidine ring using methyl iodide or a similar reagent.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the azetidine ring or the methoxy group.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring and methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Substituent Effects

The compound’s structural analogues differ primarily in the sulfonamide-linked aromatic systems and the nature of the substituents on the nitrogen-containing rings. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Azetidine vs. Pyrrolidine/Pyrimidine Substituents: The 3-methoxyazetidine group in the target compound introduces a smaller, more rigid heterocycle compared to pyrrolidine (5-membered ring) in . Pyrimidine-based substituents (e.g., in pazopanib and ) contribute to π-π stacking interactions with kinase ATP-binding pockets, a feature absent in the target compound .

Chlorine Substitution: The 3-chloro group on the aromatic ring is conserved across multiple analogues.

Sulfonamide vs. Carboxamide Linkers :

- Sulfonamide linkages (target compound, pazopanib) generally improve water solubility compared to carboxamides () due to their ionizable sulfonyl group .

Key Findings:

- Safety Considerations : The absence of a benzothiophene moiety (cf. ) in the target compound may reduce risks of phototoxicity or reactive metabolite formation .

Biological Activity

3-Chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H18ClN2O3S and a molecular weight of 366.9 g/mol. The structure features a sulfonamide group, which is known for its broad spectrum of biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation. The specific mechanism by which this compound exerts its effects may also involve interactions with various enzymes and receptors in human cells, potentially influencing pathways related to inflammation and cancer cell proliferation.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. A study evaluating the efficacy of various sulfonamide derivatives found that compounds similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural similarity to para-aminobenzoic acid (PABA), a substrate for DHPS.

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting folate metabolism, leading to impaired DNA synthesis. The specific effects of this compound on cancer cell lines are still under investigation, but preliminary data suggest potential efficacy against certain types of tumors.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives, including those with methoxyazetidinyl groups, exhibited enhanced antibacterial activity compared to traditional sulfonamides .

- Inhibition Studies : Research published in Bioorganic & Medicinal Chemistry Letters indicated that specific modifications to the sulfonamide structure could significantly alter its inhibitory effects on DHPS, suggesting a pathway for optimizing antimicrobial agents .

- Cancer Cell Studies : A recent investigation into the anticancer properties of sulfonamides highlighted their potential as chemotherapeutic agents, with compounds showing promise in inducing cell death in various cancer lines .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.